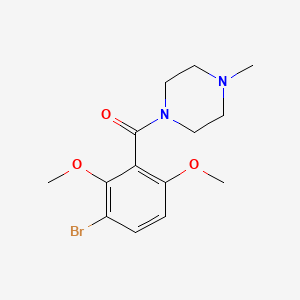
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H19BrN2O3 It is known for its unique structure, which includes a brominated aromatic ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.
Methanone Formation: The brominated intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reaction with 4-methylpiperazine under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methanone group can undergo hydrolysis to form corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Applications De Recherche Scientifique
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2,5-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a different position of the methoxy group.
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H19BrN2O3 |
|---|---|
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
(3-bromo-2,6-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O3/c1-16-6-8-17(9-7-16)14(18)12-11(19-2)5-4-10(15)13(12)20-3/h4-5H,6-9H2,1-3H3 |
Clé InChI |
MBMMIPSVRPBJCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


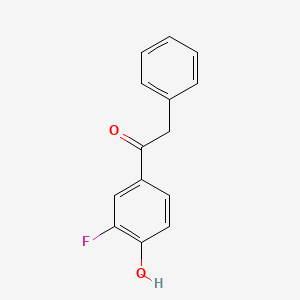
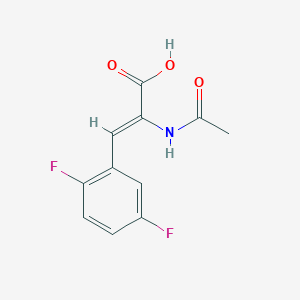
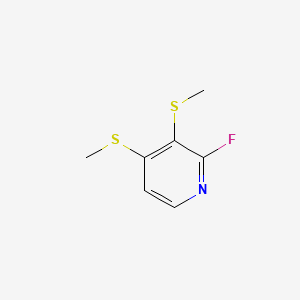
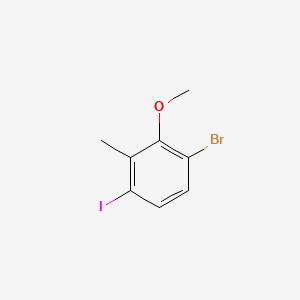
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
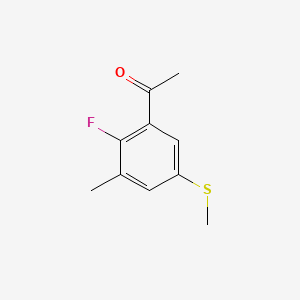
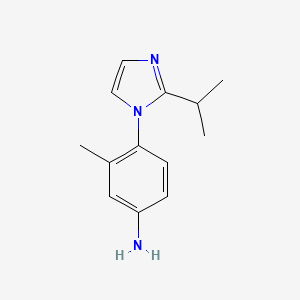
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
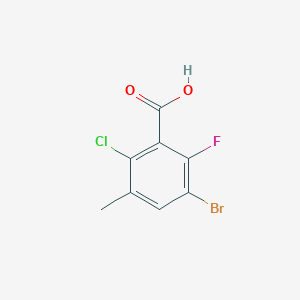
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
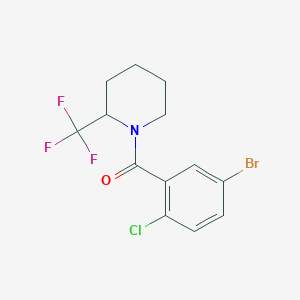

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
